o-(1,1-Difluorohex-1-en-2-yl)aniline
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Overview
Description
o-(1,1-Difluorohex-1-en-2-yl)aniline is an organic compound characterized by the presence of a difluoroalkene group attached to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of o-(1,1-Difluorohex-1-en-2-yl)aniline typically involves the palladium-catalyzed coupling reaction of 2,2-difluorovinylboron compounds with aryl iodides. The reaction is carried out in the presence of cuprous iodide and a palladium catalyst, resulting in the formation of disubstituted difluoroalkenes . Another method involves the use of 2,2,2-trifluoroethyl p-toluenesulfonate as a synthon of difluorovinylidene ambiphile, followed by the addition of N-butylmagnesio-o-iodoaniline .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. These methods often involve the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
o-(1,1-Difluorohex-1-en-2-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or nitroso derivatives.
Reduction: Reduction reactions can convert the difluoroalkene group to a saturated alkane.
Substitution: The aniline moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include manganese dioxide for oxidation, hydrogen gas with a palladium catalyst for reduction, and nitric acid or halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with manganese dioxide can yield benzoquinone derivatives, while reduction with hydrogen gas can produce saturated alkanes .
Scientific Research Applications
o-(1,1-Difluorohex-1-en-2-yl)aniline has several scientific research applications, including:
Mechanism of Action
The mechanism of action of o-(1,1-Difluorohex-1-en-2-yl)aniline involves its interaction with specific molecular targets and pathways. The difluoroalkene group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The aniline moiety can act as a nucleophile, participating in electrophilic substitution reactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to o-(1,1-Difluorohex-1-en-2-yl)aniline include other difluoroalkene derivatives and aniline-based compounds, such as:
- 1,1-Difluoro-1-alkenes
- 2-Fluoroindoles
- β,β-Difluorostyrenes
Uniqueness
This compound is unique due to the presence of both a difluoroalkene group and an aniline moiety, which confer distinct chemical properties and reactivity. This combination allows for a wide range of applications and makes the compound a valuable intermediate in organic synthesis and materials science .
Properties
Molecular Formula |
C12H15F2N |
---|---|
Molecular Weight |
211.25 g/mol |
IUPAC Name |
2-(1,1-difluorohex-1-en-2-yl)aniline |
InChI |
InChI=1S/C12H15F2N/c1-2-3-6-10(12(13)14)9-7-4-5-8-11(9)15/h4-5,7-8H,2-3,6,15H2,1H3 |
InChI Key |
MMSTZUNBPRINHO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=C(F)F)C1=CC=CC=C1N |
Origin of Product |
United States |
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